Cas no 2680685-06-5 (benzyl N-{1-2-(2-hydroxyethoxy)ethyl-1H-pyrazol-3-yl}carbamate)

benzyl N-{1-2-(2-hydroxyethoxy)ethyl-1H-pyrazol-3-yl}carbamate structure
2680685-06-5 structure
商品名:benzyl N-{1-2-(2-hydroxyethoxy)ethyl-1H-pyrazol-3-yl}carbamate
CAS番号:2680685-06-5
MF:C15H19N3O4
メガワット:305.329063653946
CID:5632167
PubChem ID:165937578

benzyl N-{1-2-(2-hydroxyethoxy)ethyl-1H-pyrazol-3-yl}carbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-{1-[2-(2-hydroxyethoxy)ethyl]-1H-pyrazol-3-yl}carbamate
    • EN300-28291304
    • 2680685-06-5
    • benzyl N-{1-2-(2-hydroxyethoxy)ethyl-1H-pyrazol-3-yl}carbamate
    • インチ: 1S/C15H19N3O4/c19-9-11-21-10-8-18-7-6-14(17-18)16-15(20)22-12-13-4-2-1-3-5-13/h1-7,19H,8-12H2,(H,16,17,20)
    • InChIKey: QFSONPJMKGWMIQ-UHFFFAOYSA-N
    • ほほえんだ: O(CCO)CCN1C=CC(NC(=O)OCC2C=CC=CC=2)=N1

計算された属性

  • せいみつぶんしりょう: 305.13755610g/mol
  • どういたいしつりょう: 305.13755610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 9
  • 複雑さ: 324
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 85.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

benzyl N-{1-2-(2-hydroxyethoxy)ethyl-1H-pyrazol-3-yl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28291304-0.05g
benzyl N-{1-[2-(2-hydroxyethoxy)ethyl]-1H-pyrazol-3-yl}carbamate
2680685-06-5 95.0%
0.05g
$1104.0 2025-03-19
Enamine
EN300-28291304-0.5g
benzyl N-{1-[2-(2-hydroxyethoxy)ethyl]-1H-pyrazol-3-yl}carbamate
2680685-06-5 95.0%
0.5g
$1262.0 2025-03-19
Enamine
EN300-28291304-5.0g
benzyl N-{1-[2-(2-hydroxyethoxy)ethyl]-1H-pyrazol-3-yl}carbamate
2680685-06-5 95.0%
5.0g
$3812.0 2025-03-19
Enamine
EN300-28291304-0.1g
benzyl N-{1-[2-(2-hydroxyethoxy)ethyl]-1H-pyrazol-3-yl}carbamate
2680685-06-5 95.0%
0.1g
$1157.0 2025-03-19
Enamine
EN300-28291304-1g
benzyl N-{1-[2-(2-hydroxyethoxy)ethyl]-1H-pyrazol-3-yl}carbamate
2680685-06-5
1g
$1315.0 2023-09-08
Enamine
EN300-28291304-5g
benzyl N-{1-[2-(2-hydroxyethoxy)ethyl]-1H-pyrazol-3-yl}carbamate
2680685-06-5
5g
$3812.0 2023-09-08
Enamine
EN300-28291304-1.0g
benzyl N-{1-[2-(2-hydroxyethoxy)ethyl]-1H-pyrazol-3-yl}carbamate
2680685-06-5 95.0%
1.0g
$1315.0 2025-03-19
Enamine
EN300-28291304-10g
benzyl N-{1-[2-(2-hydroxyethoxy)ethyl]-1H-pyrazol-3-yl}carbamate
2680685-06-5
10g
$5652.0 2023-09-08
Enamine
EN300-28291304-2.5g
benzyl N-{1-[2-(2-hydroxyethoxy)ethyl]-1H-pyrazol-3-yl}carbamate
2680685-06-5 95.0%
2.5g
$2576.0 2025-03-19
Enamine
EN300-28291304-0.25g
benzyl N-{1-[2-(2-hydroxyethoxy)ethyl]-1H-pyrazol-3-yl}carbamate
2680685-06-5 95.0%
0.25g
$1209.0 2025-03-19

benzyl N-{1-2-(2-hydroxyethoxy)ethyl-1H-pyrazol-3-yl}carbamate 関連文献

benzyl N-{1-2-(2-hydroxyethoxy)ethyl-1H-pyrazol-3-yl}carbamateに関する追加情報

Introduction to Benzyl N-{1-2-(2-hydroxyethoxy)ethyl-1H-pyrazol-3-yl}carbamate (CAS No. 2680685-06-5)

Benzyl N-{1-2-(2-hydroxyethoxy)ethyl-1H-pyrazol-3-yl}carbamate, a compound with the chemical identifier CAS No. 2680685-06-5, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and therapeutic interventions. The structural complexity and unique functional groups of this molecule make it a subject of intense interest for researchers exploring novel pharmacological pathways.

The molecular structure of Benzyl N-{1-2-(2-hydroxyethoxy)ethyl-1H-pyrazol-3-yl}carbamate incorporates several key features that contribute to its biological activity. The presence of a benzyl group, a pyrazole ring, and an ethoxyethanol side chain creates a multifaceted scaffold that can interact with biological targets in diverse ways. Specifically, the pyrazole ring is known for its role in various bioactive compounds, often serving as a hinge region that facilitates binding to proteins and enzymes. The hydroxyl group within the ethoxyethanol side chain adds another layer of functionality, enabling hydrogen bonding interactions that can enhance binding affinity and specificity.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry. These compounds have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The particular configuration of Benzyl N-{1-2-(2-hydroxyethoxy)ethyl-1H-pyrazol-3-yl}carbamate suggests that it may interact with multiple targets, making it a promising candidate for the development of multifunctional therapeutics.

In the context of drug discovery, the synthesis and characterization of such complex molecules are critical steps. Advanced synthetic methodologies have been employed to construct the target molecule with high precision, ensuring that its structural integrity is maintained throughout the research process. Techniques such as solid-phase synthesis and automated purification protocols have enabled researchers to obtain high yields of pure material, which is essential for subsequent biological evaluation.

The pharmacological profile of Benzyl N-{1-2-(2-hydroxyethoxy)ethyl-1H-pyrazol-3-yl}carbamate has been extensively studied in vitro. Initial screening assays have revealed promising activity against several disease-related pathways. For instance, preliminary data suggest that this compound may inhibit the activity of key enzymes involved in cancer cell proliferation. Additionally, its ability to modulate inflammatory responses has been observed, which could make it valuable in treating chronic inflammatory conditions.

One of the most intriguing aspects of this compound is its potential to serve as a lead structure for further drug development. By leveraging structure-based drug design principles, researchers can make targeted modifications to enhance its potency and selectivity. The hydroxyl group within the ethoxyethanol side chain provides a versatile handle for chemical derivatization, allowing for the creation of analogs with improved pharmacokinetic properties.

The synthesis of analogs also opens up opportunities for exploring different biological activities. For example, by introducing variations into the benzyl moiety or the pyrazole ring, researchers can fine-tune the molecule's interactions with specific biological targets. This approach has been successfully applied in other areas of medicinal chemistry, leading to the discovery of novel therapeutic agents with improved efficacy and reduced side effects.

Computational modeling has played a crucial role in understanding the binding interactions of Benzyl N-{1-2-(2-hydroxyethoxy)ethyl-1H-pyrazol-3-yl}carbamate with biological targets. Molecular docking studies have provided insights into how this compound interacts with enzymes and receptors at an atomic level. These simulations have helped identify key residues that contribute to its binding affinity and have guided the design of more potent derivatives.

In vivo studies are now underway to validate the in vitro findings and assess the compound's safety profile. Animal models have been employed to evaluate its efficacy in treating various diseases, including cancer and inflammation-related disorders. Preliminary results from these studies are encouraging, suggesting that Benzyl N-{1-2-(2-hydroxyethoxy)ethyl-1H-pyrazol-3-yl}carbamate may have significant therapeutic potential.

The development of new drugs is often a lengthy and complex process, requiring extensive testing to ensure safety and efficacy. However, compounds like Benzyl N-{1-2-(2-hydroxyethoxy)ethyl-1H-pyrazol-3-yl}carbamate offer hope by providing novel starting points for drug discovery efforts. Their unique structural features and promising biological activities make them valuable assets in the quest for new treatments.

The future directions for research on this compound include further optimization of its chemical structure and exploration of new therapeutic applications. By combining experimental approaches with computational methods, scientists can accelerate the discovery process and bring new therapies to patients more quickly.

In conclusion, Benzyl N-{1-2-(2-hydroxyethoxy)ethyl-1H-pyrazol-3-yl}carbamate (CAS No. 2680685-06-5) represents a significant advancement in pharmaceutical chemistry. Its complex structure and multifaceted functional groups make it a promising candidate for drug development, with potential applications in treating cancer and inflammatory diseases. Ongoing research aims to further elucidate its pharmacological properties and explore new therapeutic avenues.

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